molecular formula C18H22N4O3 B11803133 (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

Cat. No.: B11803133
M. Wt: 342.4 g/mol
InChI Key: CTSLXEDGNWPZNM-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[5,1-c][1,4]oxazin core fused with a 4-methoxyphenyl substituent at the 6-position and a piperazin-1-yl group connected via a methanone bridge. The 4-methoxyphenyl group enhances lipophilicity, while the piperazine ring introduces basicity, improving solubility in acidic environments .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C18H22N4O3/c1-24-14-4-2-13(3-5-14)16-10-22-12-20-17(15(22)11-25-16)18(23)21-8-6-19-7-9-21/h2-5,12,16,19H,6-11H2,1H3

InChI Key

CTSLXEDGNWPZNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)N4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, imidazole, and piperazine. The key steps in the synthesis may involve:

    Formation of the imidazo-oxazine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo-oxazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Pharmacology: Studies may focus on its interaction with biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with cellular components: Influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in aromatic substituents, heterocyclic cores, or piperazine modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Aryl Substituent Piperazine Modification Key Functional Differences
Target Compound Imidazo-oxazin 4-Methoxyphenyl Unsubstituted piperazine High lipophilicity from methoxy group
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18, ) Piperazine + phenyl 4-Hydroxyphenyl 3-Trifluoromethylphenyl Increased polarity (OH) and lipophilicity (CF₃)
4-[[3-(Imidazo-triazinone)phenyl]sulfonyl]-1-(piperazine-d8)ethanol () Imidazo-triazinone Sulfonyl-linked ethanol Deuterated piperazine Enhanced metabolic stability (deuteration)
(4-Methylpiperazin-1-yl)(triazolylpyrimidine)methanone (Compound w3, ) Pyrimidine-triazole Chloro, methyltriazolyl 4-Methylpiperazine Improved solubility (methyl group)

Key Observations :

  • Aromatic Substituents : The 4-methoxy group in the target compound balances lipophilicity and electronic effects, whereas hydroxyl (Compound 18) or trifluoromethyl groups alter polarity and metabolic stability .
  • Piperazine Modifications : Substitutions like deuteration () or methylation () optimize pharmacokinetics, while unsubstituted piperazine in the target compound offers synthetic simplicity .

Key Observations :

  • The target compound’s synthesis via multi-component one-pot reactions () offers step economy but moderate yields compared to cesium carbonate-mediated couplings () .
  • Diazotization methods () are versatile for introducing aryl groups but require stringent temperature control .

Spectral Data and Physicochemical Properties

Table 3: NMR Spectral Data Comparison (Selected Protons)
Compound Name Aromatic Protons (δ, ppm) Piperazine Protons (δ, ppm) Reference
Target Compound ~7.0 (4-methoxyphenyl) 3.5–2.5 (unsubstituted)
Compound 18 () 7.5–6.8 (3-CF₃, 4-OH phenyl) 3.4–2.6
1-Aryl-4-aryldiazenyl-piperazines 8.2–7.1 (diazenyl aryl) 3.6–2.8

Key Observations :

  • The 4-methoxyphenyl group in the target compound deshields aromatic protons to ~7.0 ppm, distinct from electron-withdrawing groups (e.g., CF₃ in Compound 18) .
  • Piperazine protons in unsubstituted derivatives (target compound) resonate upfield compared to methylated analogs .

Implications of Structural Variations

  • Lipophilicity : The 4-methoxy group enhances membrane permeability relative to polar hydroxyl or sulfonyl groups .
  • Solubility : Unsubstituted piperazine improves aqueous solubility at acidic pH, whereas methyl or deuterated derivatives enhance metabolic stability .
  • Synthetic Accessibility : Multi-component reactions (target compound) reduce purification steps but may limit scalability compared to stepwise syntheses .

Biological Activity

The compound (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of 302.39 g/mol. The compound features an imidazo[5,1-c][1,4]oxazine core structure that is substituted with a piperazine moiety and a methoxyphenyl group.

PropertyValue
Molecular FormulaC18H22N4O
Molecular Weight302.39 g/mol
CAS Number1416343-48-0
Chemical StructureStructure

Anticonvulsant Properties

Research indicates that the compound exhibits significant anticonvulsant activity. A study evaluated its effects on pentylenetetrazol (PTZ)-induced seizures in murine models. The results demonstrated that the compound significantly increased the latency to seizure onset and reduced the frequency of seizures compared to control groups. The effective doses showed a dose-dependent response, suggesting its potential as an anticonvulsant agent .

Neuroprotective Effects

In vivo studies have highlighted the neuroprotective effects of this compound against cerebral ischemia. In experiments involving bilateral common carotid artery occlusion in mice, it was observed that treatment with the compound significantly prolonged survival times and reduced mortality rates associated with acute cerebral ischemia . The neuroprotective mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-Ischaemic Activity

The anti-ischaemic activity was assessed through various models, revealing that the compound could significantly improve outcomes in ischemic conditions. The data indicated a marked decrease in infarct size and improvement in neurological scores post-treatment .

Study 1: Anticonvulsant Efficacy

In a controlled study involving mice subjected to PTZ-induced seizures, the compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). The results were as follows:

Dose (mg/kg)Latency to Seizure Onset (seconds)Seizure Frequency (per hour)
Control30 ± 515 ± 2
1045 ± 7**10 ± 1*
2060 ± 6**5 ± 1**
4075 ± 8**2 ± 0.5**

*P < 0.05 compared to control; **P < 0.01 compared to control.

Study 2: Neuroprotection in Ischemia

In another study focusing on neuroprotection, mice treated with the compound showed significant improvements in survival rates following induced ischemic events:

Treatment GroupSurvival Rate (%)Mortality Rate (%)
Control2080
Compound Treatment7030

These findings underscore the potential therapeutic applications of this compound in neurodegenerative conditions and seizure disorders.

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